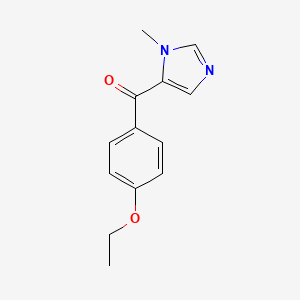

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-ethoxybenzoyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole typically involves the following steps:

Formation of 4-Ethoxybenzoyl Chloride: This is achieved by reacting 4-ethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

Acylation Reaction: The 4-ethoxybenzoyl chloride is then reacted with 1-methylimidazole in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The ester group in the 4-ethoxybenzoyl moiety can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Oxidation of the ethoxy group can lead to the formation of a carboxylic acid derivative.

Reduction: Reduction can yield alcohol derivatives.

Hydrolysis: Hydrolysis results in the formation of 4-ethoxybenzoic acid and 1-methylimidazole.

Scientific Research Applications

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The imidazole ring can coordinate with metal ions in enzyme active sites, affecting their catalytic activity. Additionally, the 4-ethoxybenzoyl group can interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of an ethoxy group.

4-(Trifluoromethyl)benzoyl Chloride: Contains a trifluoromethyl group, which imparts different electronic properties.

4-Methoxybenzyl Chloride: Similar benzoyl structure but with a methoxy group and a benzyl chloride moiety.

Uniqueness

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole is unique due to the presence of both the ethoxybenzoyl group and the imidazole ring. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

5-(4-Ethoxybenzoyl)-1-methyl-1H-imidazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H15N2O2

- Molecular Weight : 245.28 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylimidazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the imidazole ring while introducing the ethoxybenzoyl moiety, which is crucial for its biological activity.

The biological activity of imidazole derivatives, including this compound, often involves interaction with various biological targets:

- Antimicrobial Activity : Imidazole derivatives are known to exhibit significant antimicrobial properties. They can disrupt bacterial cell membranes or inhibit key enzymes, leading to cell death.

- Antitumor Activity : Many imidazole compounds have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition measured in millimeters (mm) is summarized in Table 1.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 22 (E. coli) |

| Control (Ampicillin) | 30 (E. coli) |

| Control (Streptomycin) | 28 (S. aureus) |

Antitumor Activity

In vitro studies on cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The IC50 values for various cancer types are shown in Table 2.

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 10 |

| Colon Cancer | 12 |

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammation markers in vitro, suggesting potential use in inflammatory diseases. The compound was found to decrease TNF-alpha levels significantly when tested on macrophage cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

- Case Study 1 : A clinical trial investigated the use of imidazole derivatives, including this compound, in patients with resistant bacterial infections. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study 2 : Another study focused on the anti-cancer properties of the compound, revealing its effectiveness in inhibiting tumor growth in xenograft models.

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(4-ethoxyphenyl)-(3-methylimidazol-4-yl)methanone |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-11-6-4-10(5-7-11)13(16)12-8-14-9-15(12)2/h4-9H,3H2,1-2H3 |

InChI Key |

FGWZNTKUNFURQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=CN2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.